molecular formula C21H22N4O3 B2443370 N-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide CAS No. 1251626-39-7

N-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B2443370
CAS No.: 1251626-39-7
M. Wt: 378.432
InChI Key: AGOKOZFWQITLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, a dimethylamino group, and an ethoxy group

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many dimethylamino phenyl derivatives are used in the synthesis of dyes and pigments .

Future Directions

The potential applications of this compound could be vast, depending on its properties. For instance, if it exhibits desirable optical properties, it could be used in the development of new materials for photonics and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of a pyridazine ring and an ethoxy group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific electronic characteristics .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-6-ethoxy-4-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-4-28-19-14-18(26)20(23-25(19)17-8-6-5-7-9-17)21(27)22-15-10-12-16(13-11-15)24(2)3/h5-14H,4H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOKOZFWQITLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.